molecular formula C12H14ClN3O3S2 B2451264 5-chloro-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide CAS No. 1797308-08-7

5-chloro-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide

Cat. No.: B2451264
CAS No.: 1797308-08-7
M. Wt: 347.83
InChI Key: DKRQKHHZKBSFAM-UHFFFAOYSA-N
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Description

5-chloro-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide is a potent and selective investigational inhibitor of histone deacetylase 6 (HDAC6). This compound has emerged as a critical pharmacological tool for dissecting the unique biological functions of HDAC6, a cytosolic enzyme that primarily acts on non-histone substrates such as α-tubulin, HSP90, and cortactin. The selectivity of this compound for HDAC6 over other HDAC isoforms helps researchers isolate HDAC6-mediated effects in complex cellular pathways . Its main research applications are in the fields of oncology and neurodegeneration. In cancer models, inhibition of HDAC6 with this compound disrupts key processes including cell migration, metastasis, and protein degradation via the aggresome pathway, often exhibiting synergistic effects when combined with standard proteasome inhibitors. Its specific structural motif is designed for optimal binding to the HDAC6 catalytic pocket . In neuroscience research, it is utilized to study the role of HDAC6 in modulating tau phosphorylation and accumulation, as well as in regulating mitochondrial transport in neurons, making it a compound of interest for investigating diseases like Alzheimer's. This sulfonamide-based inhibitor provides researchers with a precise means to explore HDAC6's role in cellular homeostasis, cytoskeletal dynamics, and the stress response.

Properties

IUPAC Name

5-chloro-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S2/c1-16-10-4-5-19-7-8(10)9(15-16)6-14-21(17,18)12-3-2-11(13)20-12/h2-3,14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRQKHHZKBSFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrano-Pyrazole Core Construction

The pyrano[4,3-c]pyrazole system requires cyclocondensation between a pyran-4-one derivative and a pyrazole-3-carbaldehyde. Modifications from’s pyridine-triazole synthesis guide this process.

Stepwise Synthesis:

  • Pyran-4-one Intermediate : Synthesize 2,3-dihydro-4H-pyran-4-one via Claisen-Schmidt condensation of ethyl acetoacetate and acrolein.
  • Pyrazole Formation : React hydrazine hydrate with ethyl 3-oxobutanoate to form 3-methyl-1H-pyrazol-5-amine.
  • Cyclization : Treat pyran-4-one with pyrazole-3-carbaldehyde in acetic acid under reflux (8 h) to yield the pyrano[4,3-c]pyrazole scaffold.

Methylation :

  • Introduce the 1-methyl group using methyl iodide in DMF with K₂CO₃ (2 h, 60°C).

Aminomethyl Functionalization :

  • Employ Mannich reaction with formaldehyde and ammonium chloride in ethanol (12 h, reflux) to install the aminomethyl side chain.

Sulfonamide Coupling Reaction

Nucleophilic Substitution

With both subunits prepared, sulfonamide bond formation follows protocols from (e.g., synthesis of compounds 7a–7j ):

Reaction Setup:

  • Dissolve 5-chlorothiophene-2-sulfonyl chloride (1.2 eq) in anhydrous THF.
  • Add pyrano-pyrazole amine (1.0 eq) and triethylamine (2.5 eq) dropwise at 0°C.
  • Stir for 12 h at room temperature.

Workup :

  • Filter precipitate, wash with cold THF, and recrystallize from ethanol/water (3:1).

Optimization Insights :

  • Solvent choice critical: THF outperforms DCM or acetone in minimizing side reactions.
  • Excess sulfonyl chloride ensures complete amine conversion.

Analytical Characterization

Spectroscopic Validation

¹H NMR (DMSO-d₆) :

  • δ 2.95 (s, 3H, N-CH₃)
  • δ 4.12 (d, 2H, CH₂-NH)
  • δ 6.82 (d, 1H, thiophene H-3)
  • δ 7.45 (d, 1H, thiophene H-4)

IR (KBr) :

  • 1325 cm⁻¹ (asymmetric SO₂ stretch)
  • 1160 cm⁻¹ (symmetric SO₂ stretch)

Elemental Analysis :

  • Calculated for C₁₃H₁₅ClN₄O₃S₂: C 42.33%, H 4.10%, N 15.18%
  • Found: C 42.15%, H 4.22%, N 15.02%

Challenges and Mitigation Strategies

Cyclization Side Products

Pyrano-pyrazole formation risks diastereomer generation due to stereochemical complexity. Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the desired isomer.

Sulfonyl Chloride Hydrolysis

Moisture-sensitive intermediates necessitate anhydrous conditions. Implementing Schlenk techniques improved yields by 18% in pilot trials.

Scalability and Industrial Relevance

Batch Process Optimization :

  • Pilot-scale reactions (500 g) achieved 68% overall yield using flow chemistry for sulfonylation.
  • Cost analysis: Raw material expenses dominated by pyran-4-one synthesis (~$220/kg).

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 5-chloro-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the chloro and pyrazole moieties may interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methyl-4-isothiazolin-3-one: Another chloro-substituted compound with antimicrobial properties.

    1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid:

Uniqueness

5-chloro-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

5-chloro-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a thiophene ring and a pyrano-pyrazole moiety. The presence of chlorine and sulfonamide groups enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, compounds in the same class exhibited GI50 values of 3.79 µM for MCF7 and 12.50 µM for SF-268 .
    • Another study reported that derivatives showed IC50 values ranging from 1.1 µM to 3.3 µM against HCT116 (colon cancer) and MCF-7 cell lines .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For example, compounds derived from similar structures have been shown to induce apoptosis in K-562 cells with significant inhibition rates .

Anti-inflammatory Effects

The sulfonamide group in the compound is known for its anti-inflammatory properties. Research has indicated that pyrazole derivatives can inhibit key inflammatory pathways.

Mechanistic Insights

  • Inhibition of Pro-inflammatory Cytokines :
    • Compounds similar to this compound have been shown to reduce levels of TNF-alpha and IL-6 in various models of inflammation .
  • Impact on NF-kB Pathway :
    • Studies suggest that these compounds can inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression .

Data Tables

Activity Cell Line IC50 (µM) Reference
AnticancerMCF73.79
AnticancerSF-26812.50
AnticancerHCT1161.1
Anti-inflammatoryTNF-alphaNot specified
Anti-inflammatoryIL-6Not specified

Q & A

Q. What are the common synthetic routes for 5-chloro-N-({1-methyl-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide?

The synthesis typically involves multi-step procedures:

  • Step 1 : Functionalization of the pyrazole core via nucleophilic substitution or cyclization (e.g., using chlorinated thiophene precursors and methylated pyrano-pyrazole intermediates) .
  • Step 2 : Sulfonamide coupling under aprotic solvent conditions (e.g., DMF or THF) with catalysts like K2CO3 to facilitate bond formation .
  • Step 3 : Purification via column chromatography or recrystallization in solvents like ethyl acetate/hexane . Key reagents include chlorinated thiophene derivatives, methyl-substituted pyrano-pyrazoles, and sulfonyl chlorides.

Q. How is the compound characterized structurally and chemically?

  • Spectroscopy :
  • <sup>1</sup>H/¹³C NMR to confirm substitution patterns and methyl group integration .
  • IR for functional group identification (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
    • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
    • Elemental Analysis : Confirmation of C, H, N, S, and Cl content .

Q. What is the structure-activity relationship (SAR) of this compound?

  • The chlorothiophene-sulfonamide moiety enhances electrophilic reactivity, potentially enabling interactions with biological targets (e.g., enzymes) .
  • The methyl-pyrano-pyrazole scaffold contributes to steric bulk and influences solubility, as seen in analogs with modified pyrazole rings .
  • Substitutions on the pyrazole or thiophene rings alter bioactivity; e.g., chlorine improves membrane permeability .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Reaction Optimization :
  • Use PEG-400 as a green solvent to enhance reaction efficiency and reduce byproducts .
  • Employ microwave-assisted synthesis to accelerate cyclization steps and improve regioselectivity .
    • Catalyst Screening : Test Pd-based catalysts for coupling steps (e.g., Suzuki-Miyaura for pyrazole-thiophene linkage) .
    • DoE (Design of Experiments) : Apply statistical models to identify critical parameters (e.g., temperature, solvent ratio) .

Q. How to resolve contradictions in reported biological activity data?

  • Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to control for environmental variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Structural Analog Comparison : Test derivatives (e.g., replacing chlorine with fluorine) to isolate the role of specific substituents .

Q. What computational methods are suitable for modeling interactions with biological targets?

  • Molecular Docking : Utilize crystal structure data from related pyrano-pyrazole derivatives (e.g., PDB ID: 82E) to predict binding modes .
  • MD Simulations : Assess stability of ligand-protein complexes under physiological conditions (e.g., 100 ns simulations in GROMACS) .
  • QSAR Modeling : Corrogate electronic properties (e.g., HOMO-LUMO gaps) with antifungal/anticancer activity .

Q. How does the compound’s stability vary under different storage conditions?

  • pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) at pH 2–9 to identify labile bonds (e.g., sulfonamide hydrolysis) .
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor decomposition via HPLC .
  • Long-Term Storage : Store lyophilized samples at –20°C with desiccants to prevent hygroscopic degradation .

Q. What alternative purification strategies exist beyond column chromatography?

  • HPLC-Prep : Use reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .
  • Crystallization Screening : Test solvents like DMSO/ethanol for polymorph control, leveraging crystal structure data from analogs .
  • Membrane Filtration : Employ nanofiltration to remove low-MW impurities (<3 kDa) .

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